molecular formula C12H16ClN3O2 B12224718 2-Methoxy-4-[[(1-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride

2-Methoxy-4-[[(1-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride

Cat. No.: B12224718
M. Wt: 269.73 g/mol
InChI Key: RZYVGSALGDYYPM-UHFFFAOYSA-N
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Description

2-Methoxy-4-[[(1-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a methoxy group, a phenol group, and a pyrazole moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-[[(1-methylpyrazol-3-yl)amino]methyl]phenol typically involves the reaction of 2-methoxyphenol with 1-methylpyrazole-3-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt of the compound .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-[[(1-methylpyrazol-3-yl)amino]methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxy-4-[[(1-methylpyrazol-3-yl)amino]methyl]phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-4-[[(1-methylpyrazol-3-yl)amino]methyl]phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-4-[[(1-methylpyrazol-3-yl)amino]methyl]phenol is unique due to the presence of the pyrazole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H16ClN3O2

Molecular Weight

269.73 g/mol

IUPAC Name

2-methoxy-4-[[(1-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride

InChI

InChI=1S/C12H15N3O2.ClH/c1-15-6-5-12(14-15)13-8-9-3-4-10(16)11(7-9)17-2;/h3-7,16H,8H2,1-2H3,(H,13,14);1H

InChI Key

RZYVGSALGDYYPM-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NCC2=CC(=C(C=C2)O)OC.Cl

Origin of Product

United States

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